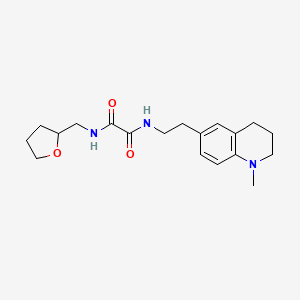

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a substituted oxalamide derivative characterized by two distinct structural motifs:

- Tetrahydroquinoline moiety: A 1-methyl-substituted tetrahydroquinoline group linked via an ethyl chain to the oxalamide nitrogen.

- Tetrahydrofuran (THF) substituent: A tetrahydrofuran-2-ylmethyl group attached to the second nitrogen of the oxalamide backbone. This group may improve solubility and metabolic stability compared to purely hydrocarbon substituents .

The oxalamide core (N-C(O)-C(O)-N) provides a rigid scaffold for intermolecular hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors. Structural characterization of this compound would likely employ crystallographic methods like SHELX for refinement and validation of its 3D configuration .

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-22-10-2-4-15-12-14(6-7-17(15)22)8-9-20-18(23)19(24)21-13-16-5-3-11-25-16/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXRLROVFYNFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety and an oxalamide group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 394.5 g/mol. Its structural characteristics allow it to interact with multiple biological targets.

The mechanism of action involves the compound's interaction with specific receptors and enzymes within biological systems. It is hypothesized that the compound may modulate the activity of certain molecular targets, leading to various pharmacological effects. Research indicates that compounds with similar structures can exhibit:

- Antimicrobial properties : By inhibiting bacterial growth and replication.

- Anticancer activity : Through apoptosis induction in cancer cells.

- Neuroprotective effects : By mitigating oxidative stress and inflammation in neuronal cells.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigated the antimicrobial efficacy of oxalamide derivatives similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent. -

Anticancer Potential :

In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involved modulation of apoptotic pathways, making it a candidate for further development in cancer therapies. -

Neuroprotection :

Research focusing on neuroprotective effects revealed that the compound could reduce neuronal cell death induced by oxidative stress. This suggests its potential application in treating conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of Tetrahydroquinoline Moiety :

This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. -

Attachment of Tetrahydrofuran Group :

The tetrahydrofuran moiety is introduced via alkylation reactions using appropriate alkyl halides. -

Final Oxalamide Formation :

The oxalamide bond is formed by reacting the amine with oxalyl chloride under controlled conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N1,N2-disubstituted oxalamides. Key analogs and their distinguishing features are summarized below:

Structural and Functional Divergences

- Lipophilicity: The target compound’s tetrahydroquinoline group confers higher logP values compared to hydroxypropyl or trifluoromethylphenyl analogs, suggesting better blood-brain barrier penetration .

- Solubility : The THF-methyl substituent may improve aqueous solubility relative to purely aromatic substituents (e.g., benzyl groups) due to its oxygen-containing heterocycle .

- Bioactivity : Unlike cyclohexane-diamine derivatives (used in metal coordination), the target compound’s structure aligns with kinase inhibitors or GPCR modulators, though specific target data is absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.